Methyl 4-({[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE is a complex organic compound with a unique structure that includes a benzoate ester, an imidazolidinone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoate Ester: This step involves esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Functional Group Modifications: Various functional groups, such as the methoxyethyl and methylphenyl groups, are introduced through substitution reactions using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE: shares structural similarities with other benzoate esters and imidazolidinone derivatives.
Other Similar Compounds: Compounds with similar functional groups, such as methoxyethyl and methylphenyl groups, may exhibit comparable chemical properties and reactivity.
Uniqueness
The uniqueness of METHYL 4-{2-[3-(2-METHOXYETHYL)-1-(3-METHYLPHENYL)-2,5-DIOXOIMIDAZOLIDIN-4-YL]ACETAMIDO}BENZOATE lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C23H25N3O6 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(2-methoxyethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H25N3O6/c1-15-5-4-6-18(13-15)26-21(28)19(25(23(26)30)11-12-31-2)14-20(27)24-17-9-7-16(8-10-17)22(29)32-3/h4-10,13,19H,11-12,14H2,1-3H3,(H,24,27) |
InChI Key |
QWRLNMKLABYTFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(N(C2=O)CCOC)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Origin of Product |
United States |
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